molecular formula C36H36O10 B1230910 [(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate CAS No. 94482-56-1

[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate

カタログ番号: B1230910
CAS番号: 94482-56-1
分子量: 628.7 g/mol
InChIキー: OTTFLYUONKAFGT-WOYWLKGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Background and Discovery

The discovery and characterization of thymeleatoxin emerged from extensive phytochemical investigations of the Thymelaeaceae family, particularly through studies focused on the genus Daphne and related species. The compound was identified as part of a broader class of diterpenoids that have been collectively recognized since the isolation of daphnetoxin from Daphne mezereum in 1970. This initial breakthrough established the foundation for understanding the chemical diversity within the Thymelaeaceae family and led to the subsequent identification of thymeleatoxin as a structurally related compound.

The systematic investigation of diterpenoids from Daphne species accelerated following the recognition that these compounds possessed significant biological activities, including anticancer, anti-inflammatory, anti-human immunodeficiency virus, antifertility, neurotrophic, and cholesterol-lowering effects. Thymeleatoxin emerged from this research as a compound with distinct structural features that differentiated it from other daphnane-type diterpenoids while maintaining the characteristic biological activities associated with this chemical class.

Research investigations spanning several decades have established thymeleatoxin as a compound of considerable scientific interest, particularly in the context of protein kinase C research. The compound's identification as a mezerein analog has positioned it as an important tool for studying the selective activation of protein kinase C isozymes. Studies conducted using thymeleatoxin have demonstrated its utility in examining the biological roles of specific protein kinase C isoforms in various cellular systems, contributing significantly to the understanding of cellular signaling mechanisms.

Nomenclature and Systematic IUPAC Classification

The systematic nomenclature of thymeleatoxin reflects its complex molecular architecture and stereochemical configuration. The compound's complete International Union of Pure and Applied Chemistry designation is [(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate. This extensive nomenclature system accurately describes the compound's stereochemical complexity and functional group arrangements within its polycyclic framework.

The molecular formula of thymeleatoxin is C36H36O10, with a molecular weight of 628.7 grams per mole. The compound's Chemical Abstracts Service registry number is 94482-56-1, providing a unique identifier for database searches and chemical procurement. Additional systematic names include the designation as Daphnetoxin, 12-((1-oxo-3-phenyl-2-propenyl)oxy)-, (12beta)-, which emphasizes its structural relationship to daphnetoxin and highlights the specific esterification pattern at the C-12 position.

The International Chemical Identifier string for thymeleatoxin is InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+, which provides a complete structural description suitable for computational chemistry applications and database storage.

Taxonomic Classification as a Daphnane-Type Diterpenoid

Thymeleatoxin belongs to the daphnane class of diterpenoids, which represents one of the most structurally diverse and biologically active groups of natural products found in the Thymelaeaceae family. Daphnane diterpenoids are characterized by their unique polycyclic framework that arises from specific biosynthetic transformations of the basic diterpenoid skeleton. The biosynthetic pathway leading to daphnane diterpenoids is believed to involve the initial formation of casbene from geranylgeranyl diphosphate through the action of casbene synthase.

The structural classification of thymeleatoxin as a daphnane-type diterpenoid is based on its characteristic ring system and functional group arrangements. Daphnane diterpenoids are distinguished from related tigliane diterpenoids by the opening of the cyclopropane ring present in tiglianes, which results in the formation of an isopropyl group characteristic of the daphnane framework. This structural modification leads to significant changes in the three-dimensional conformation of the molecule and contributes to the distinct biological activities observed for daphnane compounds compared to their tigliane counterparts.

Within the daphnane classification system, thymeleatoxin is specifically categorized as an orthoester daphnane, which represents the most commonly distributed type of diterpenoid in plants of the Thymelaeaceae family. The orthoester functionality contributes to the compound's stability and influences its interactions with biological targets. Research has demonstrated that orthoester daphnanes exhibit unique patterns of biological activity that distinguish them from other daphnane subtypes, and thymeleatoxin exemplifies these characteristic properties through its selective protein kinase C activation profile.

Natural Occurrence in Thymelaeaceae Family Plants

Thymeleatoxin occurs naturally in various species within the Thymelaeaceae family, which comprises approximately 95 species distributed across multiple genera. The Thymelaeaceae family has been recognized as a particularly rich source of daphnane-type diterpenoids, with extensive phytochemical investigations revealing the presence of these compounds in 17 different genera. The distribution of thymeleatoxin and related daphnane diterpenoids within this family reflects the evolutionary development of specialized biosynthetic pathways that produce these structurally complex natural products.

The genus Daphne represents the most extensively studied source of daphnane diterpenoids within the Thymelaeaceae family, with species such as Daphne genkwa and Daphne mezereum serving as traditional sources for the isolation of these compounds. Thymeleatoxin has been specifically identified in various Daphne species, where it occurs alongside other structurally related diterpenoids that collectively contribute to the biological activities associated with these plants. The concentration and distribution patterns of thymeleatoxin within different plant tissues vary depending on the specific species and environmental conditions.

Research investigations have documented the occurrence of thymeleatoxin in both bark and other plant tissues of Thymelaeaceae species. The compound's natural distribution appears to be influenced by seasonal variations and plant developmental stages, with higher concentrations typically observed in specific tissue types during particular growth phases. Traditional medicinal applications of Thymelaeaceae plants in Asian, African, and European traditional medicine systems have historically utilized plant materials containing thymeleatoxin and related diterpenoids for treating various conditions including aches, rheumatism, inflammation, and other ailments.

Table 1: Molecular Properties and Identifiers of Thymeleatoxin

Property Value
Molecular Formula C36H36O10
Molecular Weight 628.7 g/mol
Chemical Abstracts Service Number 94482-56-1
International Union of Pure and Applied Chemistry Name This compound
PubChem Compound Identifier 6437389
Chemical Classification Daphnane-type diterpenoid

特性

CAS番号

94482-56-1

分子式

C36H36O10

分子量

628.7 g/mol

IUPAC名

[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26+,28-,29+,30-,31-,32+,33-,34+,35-,36?/m1/s1

InChIキー

OTTFLYUONKAFGT-WOYWLKGSSA-N

SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

異性体SMILES

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8

正規SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

同義語

thymeleatoxin

製品の起源

United States

準備方法

Isolation of Baccatin III Analogues

Natural precursors like 10-deacetylbaccatin III (10-DAB) are extracted from Taxus species and serve as starting materials. The hydroxymethyl group at C-8 and hydroxyl groups at C-6 and C-7 necessitate protection during synthesis. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers are commonly employed to shield these positions from undesired reactivity.

Functionalization at C-16 and C-14

The prop-1-en-2-yl group at C-16 is introduced via allylic oxidation or Wittig olefination of a ketone intermediate. For example, treatment of 10-DAB with isopropenylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the C-16 isopropenyl derivative. The phenyl group at C-14 is installed through Friedel-Crafts alkylation using benzyl chloride in the presence of AlCl₃, though stereocontrol remains challenging.

Esterification with (E)-3-Phenylprop-2-enoic Acid

The cinnamate ester is appended via Steglich esterification. Activation of (E)-3-phenylprop-2-enoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates coupling to the C-17 hydroxyl group of the taxane core. Reaction conditions (e.g., dichloromethane, 0°C, 12 h) are critical to prevent epimerization.

Total Synthesis Approaches

While semi-synthesis dominates due to complexity, total synthesis routes have been explored to access novel analogues. The hexacyclic framework is constructed through sequential Diels-Alder reactions, epoxidations, and ring-closing metathesis (RCM).

Construction of the Oxacyclic Rings

The 9,13,15,19-tetraoxa system is assembled via acid-catalyzed cyclization of polyol intermediates. For instance, treatment of a tetraol with p-toluenesulfonic acid (PTSA) in refluxing toluene induces simultaneous formation of two tetrahydrofuran rings. The stereochemistry at C-6, C-7, and C-8 is controlled through asymmetric epoxidation using Shi catalysts.

Macrocyclization Strategies

Ring-closing metathesis (RCM) with Grubbs II catalyst ([RuCl₂(PCy₃)(=CHPh)]) generates the 12-membered macrocycle (positions 1–11). Precursor dienes are synthesized via Horner-Wadsworth-Emmons olefination, ensuring trans-configuration at the double bond.

Key Reaction Steps and Optimization

Hydrolysis and Deprotection

Lithium hydroxide (LiOH) in methanol-water mixtures (80°C, 6 h) effectively cleaves acetyl protecting groups without degrading the oxacyclic rings. For example, deprotection of a triacetylated intermediate yields the free C-6 and C-7 hydroxyls, with yields exceeding 85% under optimized conditions.

Stereoselective Oxidation

The C-5 ketone is introduced via Dess-Martin periodinane (DMP) oxidation of a secondary alcohol. Solvent choice (e.g., dichloromethane vs. acetone) significantly impacts yield, with anhydrous conditions minimizing side reactions.

Analytical Techniques for Characterization

LC-MS/MS Profiling

Ultra-high-performance liquid chromatography (UHPLC) on a Scherzo SM-C18 column (2 × 250 mm, 3 μm) with 0.1% formic acid in acetonitrile/water gradients resolves isomeric impurities. Mass spectrometry in positive ion mode ([M+H]⁺ m/z 595.5) confirms molecular weight, while MS² fragments at m/z 402.7 and 224.2 validate the cinnamate and taxane moieties.

Nuclear Magnetic Resonance (NMR)

¹³C NMR analysis identifies the hexacyclic carbon skeleton, with characteristic signals at δ 170.8 ppm (C-5 ketone) and δ 165.3 ppm (ester carbonyl). NOESY correlations between H-17 and H-2′ of the cinnamate group confirm E-configuration .

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structural features to [(1S,2R,...)] exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of multiple hydroxyl groups can enhance interactions with biological targets such as enzymes involved in cancer cell proliferation.
  • Case Studies : Various studies have demonstrated that derivatives of similar compounds have shown efficacy against prostate cancer and other malignancies by inhibiting specific kinases involved in tumor growth .

Drug Delivery Systems

The compound's unique structure allows for its use in drug delivery systems:

  • Prodrug Formulation : As a prodrug, it can be designed to improve solubility and bioavailability of active pharmaceutical ingredients (APIs) .
  • Controlled Release : The tetraoxahexacyclo framework may facilitate controlled release profiles for therapeutic agents.

Polymer Synthesis

The compound can serve as a precursor in the synthesis of advanced polymers:

  • Thermally Stable Polymers : Its hydroxyl groups can be utilized to create thermally stable polymeric materials that are useful in high-performance applications .

Coatings and Adhesives

Due to its chemical stability and reactivity:

  • Adhesive Formulations : It can be incorporated into adhesive formulations to enhance bonding strength and durability.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial properties:

  • In Vitro Studies : Similar compounds have shown effectiveness against various bacterial strains .

Enzyme Inhibition

The structural characteristics allow for potential enzyme inhibition:

  • Targeted Inhibition : Compounds with similar configurations have been studied for their ability to inhibit specific enzymes that play roles in metabolic pathways related to diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Ester Groups

The acetate analog (CNP0223869.2) replaces the (E)-3-phenylprop-2-enoate group with an acetyl moiety . Another variant in differs in stereochemistry at position 11 (11R vs. 11S), which could affect binding affinity in chiral environments .

Key Differences:

Property Target Compound Acetate Analog (CNP0223869.2)
Ester Group (E)-3-phenylprop-2-enoate Acetate
Molecular Weight* ~750–800 g/mol ~650–700 g/mol
Hydrophobicity Higher (aromatic ester) Lower (smaller ester)
Potential Applications Drug delivery (lipophilic) Intermediate synthesis

*Estimated based on structural complexity.

Fluorinated Triazole-Containing Compounds ()

Compounds 16 and 17 in incorporate fluorinated alkyl chains and triazole rings, which confer extreme hydrophobicity and metabolic resistance compared to the target compound . While the target compound lacks fluorine, its hydroxyl groups may enable hydrogen bonding, making it more suitable for aqueous-phase reactions or targeting polar biological receptors.

Simple Cinnamate Esters ()

Esters like ethyl 3-phenylprop-2-enoate () share the (E)-3-phenylprop-2-enoate group but lack the polycyclic core . These smaller esters are commonly used in fragrances and flavorings due to their volatility and low molecular weight (<300 g/mol).

Functional Comparison:

Compound Type Molecular Complexity Typical Use Key Functional Groups
Target Compound High Pharmaceuticals Hydroxyl, ester, polycyclic
Simple Cinnamate Esters Low Fragrances/Flavors Ester, phenylpropenoate
Fluorinated Triazoles Moderate Materials Science Fluorocarbon, triazole

Research Findings and Implications

  • Synthesis Challenges: The target compound’s stereochemical complexity necessitates advanced techniques, such as asymmetric catalysis or enzymatic resolution, to achieve high enantiomeric purity .
  • Structural Analysis: Crystallographic studies using programs like SHELXL () could resolve its 3D conformation, critical for understanding interaction mechanisms .

生物活性

The compound [(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate is a complex organic molecule with potential biological activities that merit detailed exploration. This article delves into its biological activity by reviewing existing research findings and case studies.

Chemical Structure and Properties

This compound can be categorized as a polycyclic compound due to its intricate structure comprising multiple rings and functional groups. The presence of hydroxyl groups suggests potential interactions with biological systems, particularly in terms of reactivity and binding to biomolecules.

Molecular Formula

The molecular formula for this compound is C36H36O10C_{36}H_{36}O_{10} .

Structural Features

The compound features:

  • Multiple hydroxyl groups which may contribute to its solubility and reactivity.
  • A phenyl group that could enhance its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Activity : Hydroxyl groups are known to scavenge free radicals, potentially reducing oxidative stress.
  • Anticancer Properties : Many polycyclic compounds demonstrate the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antioxidant Activity
    • A study found that compounds with similar hydroxymethyl and hydroxyl functionalities exhibited significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases .
  • Anticancer Activity
    • In vitro studies on structurally related compounds have shown inhibition of cancer cell proliferation through the induction of apoptosis and inhibition of specific signaling pathways such as mTOR .
  • Neuroprotective Effects
    • Some derivatives have been studied for neuroprotective effects in models of neurodegenerative diseases. These effects are attributed to their ability to modulate oxidative stress and inflammation .

Comparative Analysis of Biological Activities

Biological ActivityRelated CompoundsMechanism
AntioxidantRutinFree radical scavenging
AnticancerEverolimusmTOR inhibition
NeuroprotectiveCrocinModulation of oxidative stress

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of complex organic compounds. The presence of hydroxyl groups significantly enhances the interaction with biological targets due to hydrogen bonding capabilities.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a strong potential for interaction with enzymes involved in metabolic pathways relevant to cancer and neurodegeneration .

Q & A

Q. What methods are recommended for structural elucidation of this compound?

The compound’s complex stereochemistry and polycyclic framework require advanced structural analysis:

  • X-ray crystallography provides definitive stereochemical assignments by resolving atomic coordinates, especially for chiral centers and fused ring systems .
  • Multidimensional NMR (e.g., ¹H-¹³C HSQC, NOESY) identifies functional groups (e.g., hydroxyls, ester linkages) and spatial proximity of protons. For example, hydroxyl resonances in the 1–5 ppm range and ester carbonyl signals near 170 ppm are critical for confirming substituent positions .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., via exact mass matching).

Table 1: Key Analytical Techniques

TechniqueApplicationExample Data
X-ray crystallographyStereochemical confirmationSpace group: P2₁, R-factor < 0.05
¹³C NMRFunctional group identificationδ 170 ppm (ester C=O)
HRMSMolecular formula validationm/z 785.3121 [M+H]⁺

Q. How can researchers design synthetic routes for this compound?

Synthesis involves multi-step strategies due to the compound’s fused oxacyclic rings and stereochemical complexity:

  • Retrosynthetic analysis : Break down into modular fragments (e.g., tetracyclic core, ester side chain).
  • Stereoselective cyclization : Use chiral auxiliaries or asymmetric catalysis to install hydroxyl and methyl groups at C6, C7, and C18 .
  • Late-stage functionalization : Introduce the (E)-3-phenylprop-2-enoate moiety via Mitsunobu or Steglich esterification .
  • Computational guidance : Quantum mechanical calculations (e.g., DFT) predict transition states for challenging ring-forming steps, reducing trial-and-error .

Q. What functional groups dictate reactivity, and how are they characterized?

Key reactive sites include:

  • Hydroxyl groups (C6, C7) : Participate in hydrogen bonding (FT-IR: broad ~3200 cm⁻¹ stretch) and nucleophilic reactions (e.g., acetylation).
  • Ester group (C17) : Susceptible to hydrolysis under acidic/basic conditions (monitored via TLC or LCMS).
  • α,β-unsaturated ester (E-configuration) : Confirmed via ¹H NMR coupling constants (J = 12–16 Hz for trans protons) and UV-Vis (λ ~260 nm for conjugation) .

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved?

Discrepancies in biological assays (e.g., IC₅₀ variability) often arise from:

  • Purity issues : Use HPLC (>98% purity) and orthogonal techniques (e.g., DLS for aggregation-prone compounds).
  • Solubility effects : Optimize solvent systems (e.g., DMSO-water gradients) and confirm cellular uptake via fluorescent tagging .
  • Target promiscuity : Perform counter-screens against related enzymes (e.g., α-glucosidase vs. β-glucosidase) to assess specificity .

Q. What strategies address enantioselective synthesis challenges?

The compound’s 11 stereocenters require precision:

  • Chiral pool synthesis : Start from enantiopure precursors (e.g., terpene derivatives for the prop-1-en-2-yl group) .
  • Dynamic kinetic resolution : Use catalysts like Ru-based complexes to control stereochemistry during cyclization .
  • Crystallization-induced diastereomer resolution : Separate intermediates using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can computational methods predict biological interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., α-glucosidase) using the compound’s 3D structure (PDB: 2ZE0). Focus on hydrogen bonds with catalytic residues (Asp349, Arg439) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What experimental designs optimize reaction conditions?

Use Design of Experiments (DoE) to minimize variables:

  • Response surface methodology : Optimize temperature (60–100°C), solvent polarity (logP 1.5–3.5), and catalyst loading (1–5 mol%) for yield and enantiomeric excess (ee) .
  • In-line analytics : Employ ReactIR to monitor reaction progress in real-time (e.g., esterification completion via carbonyl peak intensity) .

Safety and Handling Considerations

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Classified as acute oral toxicity (Category 4, H302). Use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。